1-(4-bromo-2,3,5,6-tetramethylphenyl)propan-2-one
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Overview
Description
1-(4-bromo-2,3,5,6-tetramethylphenyl)propan-2-one is an organic compound with a molecular formula of C13H17BrO It is a derivative of acetophenone, where the phenyl ring is substituted with four methyl groups and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-2,3,5,6-tetramethylphenyl)propan-2-one typically involves the bromination of 2,3,5,6-tetramethylacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The bromination reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromo-2,3,5,6-tetramethylphenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-bromo-2,3,5,6-tetramethylphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-bromo-2,3,5,6-tetramethylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and the methyl groups on the phenyl ring influence the compound’s reactivity and binding affinity to various enzymes and receptors. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-bromo-2,3,5,6-tetramethylphenyl)ethanone
- 1-(4-chloro-2,3,5,6-tetramethylphenyl)propan-2-one
- 1-(4-fluoro-2,3,5,6-tetramethylphenyl)propan-2-one
Uniqueness
1-(4-bromo-2,3,5,6-tetramethylphenyl)propan-2-one is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its chloro and fluoro analogs. The tetramethyl substitution pattern on the phenyl ring also contributes to its unique steric and electronic characteristics, making it a valuable compound for various research applications.
Properties
CAS No. |
2758002-05-8 |
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Molecular Formula |
C13H17BrO |
Molecular Weight |
269.2 |
Purity |
95 |
Origin of Product |
United States |
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